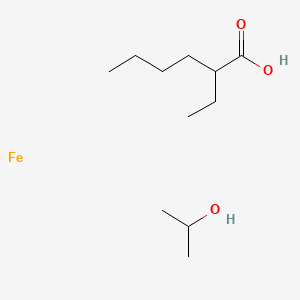

2-ethylhexanoic acid;iron;propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethylhexanoic acid, iron, and propan-2-ol are components that form a complex compound with various applications in chemistry, biology, medicine, and industry. Iron is a transition metal with the symbol Fe and atomic number 26

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal. Oxidation of this aldehyde yields 2-ethylhexanoic acid .

Industrial Production Methods

In an industrial setting, 2-ethylhexanoic acid is often synthesized through the oxidation of 2-ethylhexanol in an aqueous sodium hydroxide solution using potassium permanganate as the oxidizing agent . The resulting sodium isooctate is then neutralized with sulfuric acid to produce 2-ethylhexanoic acid .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It forms compounds with metal cations that have stoichiometry similar to metal acetates .

Common Reagents and Conditions

Common reagents used in reactions with 2-ethylhexanoic acid include oxidizing agents like potassium permanganate and reducing agents like hydrogen. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from reactions involving 2-ethylhexanoic acid include metal ethylhexanoates, which are used in organic and industrial chemical synthesis. These complexes function as catalysts in polymerizations and oxidation reactions .

Scientific Research Applications

2-Ethylhexanoic acid, iron, and propan-2-ol have diverse applications in scientific research:

Chemistry: Used as a stabilizer and a wood preservative.

Medicine: Utilized in the formulation of certain pharmaceuticals and as a defoaming agent in pesticides.

Industry: Acts as a wetting agent, co-solvent, and drying agent in paints.

Mechanism of Action

The mechanism of action of 2-ethylhexanoic acid involves its interaction with metal cations to form coordination complexes. These complexes are not ionic but charge-neutral, and their structures are akin to corresponding acetates . The molecular targets and pathways involved include the stabilization of metal ions and the facilitation of catalytic processes in polymerizations and oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

- 2-Methylhexane

- 3-Methylhexane

- Valnoctamide

- 2-Methylheptane

- 3-Methylheptane

- 2-Ethylhexanol

- Valproic acid

- Propylheptyl alcohol

Uniqueness

2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal complexes in nonpolar solvents. These complexes are widely used as catalysts in various chemical reactions, making 2-ethylhexanoic acid a valuable compound in both organic and industrial chemistry .

Properties

IUPAC Name |

2-ethylhexanoic acid;iron;propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);3-4H,1-2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCGRDMZKVCBSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C)O.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24FeO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)

![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)